molecular formula C23H15FN2O5S B2414887 3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide CAS No. 306977-57-1

3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2414887
CAS No.: 306977-57-1
M. Wt: 450.44
InChI Key: ONCYLZNPQIWBKT-UHFFFAOYSA-N
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Description

3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a carboxamide group, and various substituents including a fluoro-nitrophenoxy group and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting from simple thiophene precursors, the thiophene ring is constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution Reactions: The fluoro-nitrophenoxy and phenoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions, typically using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the phenyl groups.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction using reagents like tin(II) chloride (SnCl₂).

    Substitution: Halogenated precursors and nucleophiles such as phenols or amines under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Biology

    Biological Activity: Studied for potential antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.

Industry

    Chemical Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide
  • 3-(4-bromo-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide

Uniqueness

The presence of the fluoro group in 3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide may impart unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)-N-(4-phenoxyphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O5S/c24-15-6-11-20(19(14-15)26(28)29)31-21-12-13-32-22(21)23(27)25-16-7-9-18(10-8-16)30-17-4-2-1-3-5-17/h1-14H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCYLZNPQIWBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CS3)OC4=C(C=C(C=C4)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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